molecular formula C8H14O4 B2943955 tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid CAS No. 857173-42-3

tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid

Cat. No.: B2943955
CAS No.: 857173-42-3
M. Wt: 174.196
InChI Key: CWSWHKCJZSRKIB-UHFFFAOYSA-N
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Description

Tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid is a heterocyclic organic compound that features a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylfuran with formaldehyde and subsequent cyclization to form the pyran ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methoxymethyl group to a carboxyl group, forming a more oxidized product.

    Reduction: Reduction reactions can target the pyran ring, leading to the formation of dihydropyran derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce dihydropyran compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

Tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(methoxymethyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-6-8(7(9)10)4-2-3-5-12-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWHKCJZSRKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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